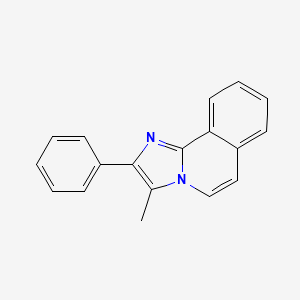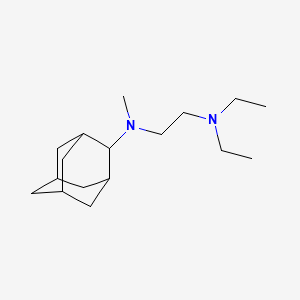
N-(2-adamantyl)-N',N'-diethyl-N-methylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties The incorporation of adamantane into various chemical structures often enhances their stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves the functionalization of adamantane derivatives. One common method is the reaction of 2-adamantanone with diethylamine and methylamine under reductive amination conditions. This process involves the formation of an imine intermediate, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of adamantane derivatives, including N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and advanced purification techniques such as recrystallization and chromatography are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed
Oxidation: Adamantyl ketones, carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, oxidative stress, and cell survival, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other adamantane derivatives
Properties
IUPAC Name |
N-(2-adamantyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2/c1-4-19(5-2)7-6-18(3)17-15-9-13-8-14(11-15)12-16(17)10-13/h13-17H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPLVPQGJUSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)
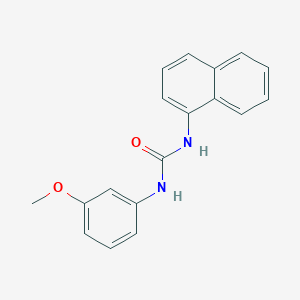
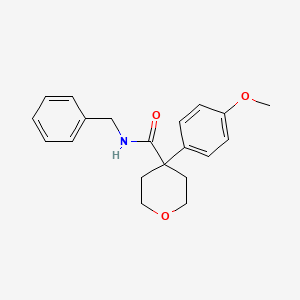
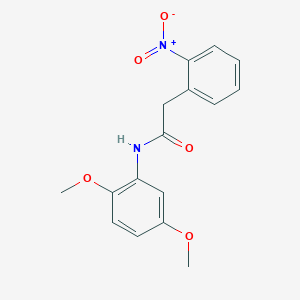
![1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5624595.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-propyl-5-pyrimidinecarboxamide](/img/structure/B5624596.png)
![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)
![2-(4-fluorophenyl)-N-(3-pyridin-2-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5624620.png)
![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
![N-[(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)piperidin-4-yl]pyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5624637.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5624658.png)

